1,1'-Sulfonylbis(3-isothiocyanatobenzene)
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Overview
Description
1,1’-Sulfonylbis(3-isothiocyanatobenzene) is an organic compound with the molecular formula C₁₄H₈N₂O₂S₃. It is characterized by the presence of two isothiocyanate groups attached to a benzene ring, which are further connected by a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(3-isothiocyanatobenzene) can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide in the presence of liquid ammonia and zinc peroxide as a desulfurizing agent. This reaction is carried out at room temperature under mild conditions . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent. This reaction is performed under nitrogen protection and mild conditions, yielding high product efficiency .
Industrial Production Methods
Industrial production of 1,1’-Sulfonylbis(3-isothiocyanatobenzene) typically involves large-scale synthesis using the aforementioned methods. The use of zinc peroxide as a desulfurizing agent is preferred due to its efficiency and lower toxicity compared to other desulfurizing agents . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis(3-isothiocyanatobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amine groups.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea derivatives.
Scientific Research Applications
1,1’-Sulfonylbis(3-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is utilized in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate groups.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanatobenzene) involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and protein modification. The sulfonyl group enhances the compound’s stability and reactivity, making it a potent reagent in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfonylbis(4-isothiocyanatobenzene): Similar structure but with isothiocyanate groups at the para position.
1,1’-Sulfonylbis(3-isocyanatobenzene): Contains isocyanate groups instead of isothiocyanate groups.
1,1’-Sulfonylbis(3-nitrobenzene): Contains nitro groups instead of isothiocyanate groups.
Uniqueness
1,1’-Sulfonylbis(3-isothiocyanatobenzene) is unique due to its specific arrangement of isothiocyanate groups and the presence of a sulfonyl linker. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications, particularly in the synthesis of thiourea derivatives and enzyme inhibitors .
Properties
CAS No. |
40939-76-2 |
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Molecular Formula |
C14H8N2O2S3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-isothiocyanato-3-(3-isothiocyanatophenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H8N2O2S3/c17-21(18,13-5-1-3-11(7-13)15-9-19)14-6-2-4-12(8-14)16-10-20/h1-8H |
InChI Key |
ATUCPLJJYLRXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=C=S)N=C=S |
Origin of Product |
United States |
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